molecular formula C14H20O2 B595721 2-(3-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 1313712-10-5

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No.: B595721
CAS No.: 1313712-10-5
M. Wt: 220.312
InChI Key: UIEUGESJSVWLTM-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C14H20O2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a carboxylic acid group. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene is then subjected to further reactions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Tert-butylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-tert-Butylphenyl)-2-methylpropanal: This compound shares a similar structure but differs in the functional group attached to the phenyl ring.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-(3-Tert-butylphenyl)-2-methylpropanoic acid is unique due to its specific tert-butyl substitution and the presence of a propanoic acid group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEUGESJSVWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679957
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-10-5
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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